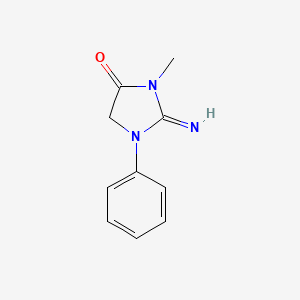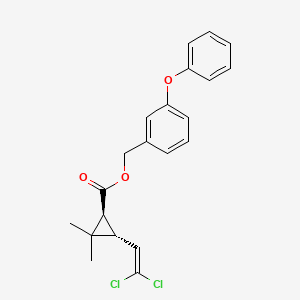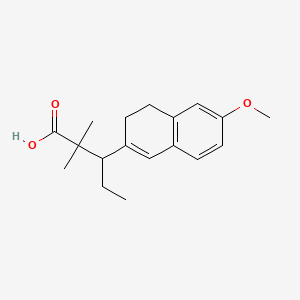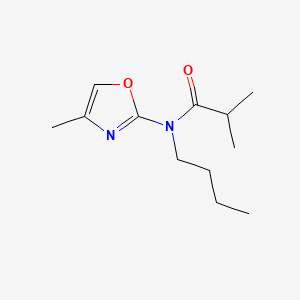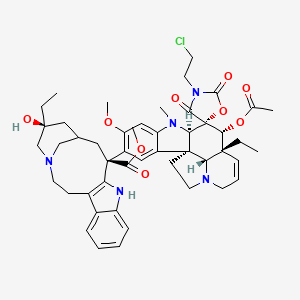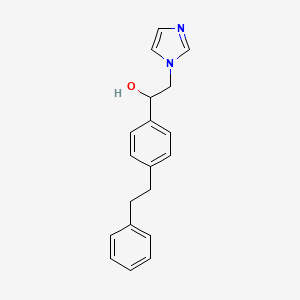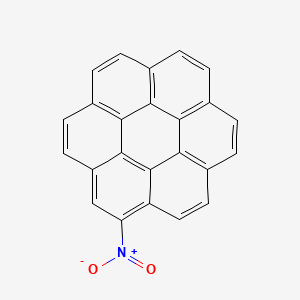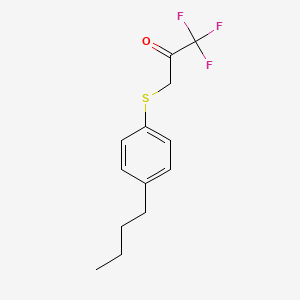
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group, a butyl-substituted phenylthio group, and a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2-propanone with 4-butylphenylthiol in the presence of a trifluoromethylating agent. Common reaction conditions include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of the 2-propanone. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylthio group can form covalent bonds with nucleophilic amino acid residues in proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, 3-((4-methylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a methyl group instead of a butyl group.
2-Propanone, 3-((4-ethylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with an ethyl group instead of a butyl group.
2-Propanone, 3-((4-propylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing the compound’s interaction with hydrophobic targets in biological systems.
Propiedades
Número CAS |
99541-30-7 |
|---|---|
Fórmula molecular |
C13H15F3OS |
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
3-(4-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C13H15F3OS/c1-2-3-4-10-5-7-11(8-6-10)18-9-12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 |
Clave InChI |
MVODFEYTKNQFJM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F |
SMILES canónico |
CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F |
Sinónimos |
3-(4'-butylphenylthio)-1,1,1-trifluoropropan-2-one BPTFP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


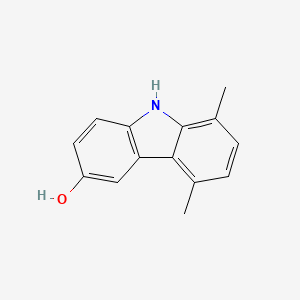
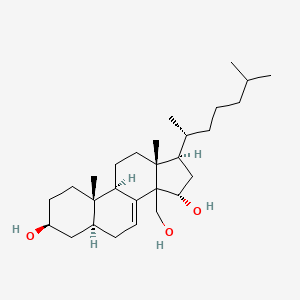
![2-amino-N-[5-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1204860.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi](/img/structure/B1204861.png)

